molecular formula C13H16O3 B1409519 Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 331282-05-4

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No. B1409519
CAS RN: 331282-05-4
M. Wt: 220.26 g/mol
InChI Key: ZBNNNCFFHCWBLL-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (EHTC) is a synthetic compound that has been studied for its potential applications in scientific research. The compound is a derivative of naphthalene and has been used in laboratory experiments to study its biochemical and physiological effects. EHTC has been found to have a wide range of applications, including the synthesis of other compounds, as well as being used as a drug target. In

Scientific Research Applications

Photoreaction and Cyclization

Ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a compound related to Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, has been studied for its photoreaction with amines. This reaction, promoted through photoinduced electron transfer processes, results in the formation of ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate and corresponding ring expansion products (Hasegawa, 1997).

Synthesis and Antioxidant Activity

The compound has been utilized in the synthesis of new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives. These derivatives, including ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]-quinoline-3-carboxylate, exhibit significant antioxidant activity, surpassing that of ascorbic acid in some cases (Hamdy et al., 2013).

Chemoenzymatic Routes and Enantioselectivity

The compound's analogues have been used in kinetic resolution studies involving Candida antarctica Lipase B. This enzymatic route successfully resolved cyclic α-quaternary α-amino esters, demonstrating high enantioselectivity for 1-amino analogues (Li, Rantapaju, & Kanerva, 2011).

Catalytic Asymmetric Synthesis

Cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, a structurally related compound, has been synthesized and used as a chiral ligand in the catalytic reduction of ketones. This process yields secondary alcohols with high enantiomeric excesses, demonstrating the compound's utility in asymmetric synthesis (Bellucci et al., 1997).

Michael Condensation Reactivity

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate analogues have been explored for their reactivity in Michael condensation reactions. These studies contribute to understanding the compound's chemical behavior and potential applications in organic synthesis (Zoorob & Michael, 1977).

Enantiospecific Synthesis

Research has also focused on the enantiospecific synthesis of derivatives of Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Such studies are crucial for developing pharmaceuticals and other products that require specific enantiomers (Russell et al., 1984).

properties

IUPAC Name

ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h7-8,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNNNCFFHCWBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(CCCC2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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